Methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate
Overview
Description
Methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C16H13NO3 and a molecular weight of 267.28 g/mol It is a derivative of oxazole, a heterocyclic compound containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
The synthesis of Methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate typically involves the reaction of 1-naphthylmethyl bromide with oxazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography .
Chemical Reactions Analysis
Methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where nucleophiles like amines or thiols replace the existing substituents.
Scientific Research Applications
Methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate involves its interaction with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, affecting their function. The naphthylmethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate can be compared with other oxazole derivatives such as:
Methyl 2-(4-hydroxybenzyl)oxazole-4-carboxylate: This compound has a hydroxybenzyl group instead of a naphthylmethyl group, which affects its chemical reactivity and biological activity.
Ethyl 2-(1-naphthylmethyl)oxazole-4-carboxylate: Similar to the methyl derivative, but with an ethyl ester group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific structural features that confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, discussing its chemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 273.30 g/mol. The compound features an oxazole ring, which contributes to its reactivity and biological interactions. The naphthylmethyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Similar compounds have shown significant antibacterial properties. For instance, derivatives with oxazole rings often demonstrate effectiveness against Gram-positive bacteria due to their ability to disrupt bacterial cell wall synthesis.
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer effects, particularly against breast and colon cancers. The mechanism may involve the induction of apoptosis in cancer cells through modulation of signaling pathways .
- Enzyme Inhibition : This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic applications in treating metabolic disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The compound interacts with various biological targets, including enzymes and receptors. Its structure allows it to fit into active sites, potentially inhibiting enzymatic activity or altering receptor function.
- Oxidative Stress Modulation : Some studies suggest that the compound may modulate oxidative stress levels in cells, thereby influencing cell survival and proliferation rates .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 2-phenyloxazole-4-carboxylate | C11H9NO3 | Exhibits antibacterial activity |
Ethyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate | C17H15NO3 | Larger alkyl group; potential for enhanced solubility |
Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate | C12H10ClNO3 | Incorporates chlorine; altered reactivity |
This comparison illustrates how the naphthylmethyl substitution in this compound may confer distinct biological activities and physical properties compared to other derivatives.
Case Studies
Several case studies have explored the biological effects of this compound:
- Anticancer Activity : In vitro studies demonstrated that this compound inhibited the growth of breast cancer cell lines by inducing apoptosis through mitochondrial pathways. The study highlighted a dose-dependent response, suggesting potential for further development as an anticancer agent .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against various bacterial strains. Results indicated that the compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent in infectious diseases.
- Enzyme Inhibition Studies : Research focused on the inhibitory effects of this compound on specific metabolic enzymes showed promising results, indicating its potential role in managing metabolic disorders .
Properties
IUPAC Name |
methyl 2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-19-16(18)14-10-20-15(17-14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLALPMUESISNOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)CC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701166937 | |
Record name | 4-Oxazolecarboxylic acid, 2-(1-naphthalenylmethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701166937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2070896-65-8 | |
Record name | 4-Oxazolecarboxylic acid, 2-(1-naphthalenylmethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2070896-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Oxazolecarboxylic acid, 2-(1-naphthalenylmethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701166937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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